molecular formula C8H13NO5 B1425733 4-(Methoxyacetyl)morpholine-3-carboxylic acid CAS No. 1316219-80-3

4-(Methoxyacetyl)morpholine-3-carboxylic acid

Cat. No.: B1425733
CAS No.: 1316219-80-3
M. Wt: 203.19 g/mol
InChI Key: GFWUGSLJIQKWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxyacetyl)morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Morpholine derivatives, such as “4-(Methoxyacetyl)morpholine-3-carboxylic acid”, are often used in the synthesis of pharmaceuticals and biologically active compounds . The specific targets of these compounds can vary widely depending on their structure and functional groups.

    Mode of Action

    The mode of action of morpholine derivatives can also vary widely. For example, some morpholine derivatives act by binding to specific receptors or enzymes in the body, while others may undergo chemical reactions to form active metabolites .

    Biochemical Pathways

    Morpholine derivatives can be involved in a variety of biochemical pathways. The specific pathways affected would depend on the specific targets and mode of action of the compound .

    Pharmacokinetics

    The pharmacokinetics of morpholine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

    Result of Action

    The molecular and cellular effects of morpholine derivatives can include changes in cell signaling, enzyme activity, or gene expression, depending on the compound’s specific targets and mode of action .

    Action Environment

    The action, efficacy, and stability of morpholine derivatives can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals .

Properties

IUPAC Name

4-(2-methoxyacetyl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-13-5-7(10)9-2-3-14-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUGSLJIQKWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.